Cas no 2227808-67-3 ((2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol)

(2S)-1-[5-(メトキシメチル)フラン-2-イル]プロパン-2-オールは、キラルなフラン誘導体として知られる有機化合物です。この化合物は、光学活性なヒドロキシル基とフラン環に結合したメトキシメチル基を特徴とし、分子内に複数の官能基を有しています。高い立体選択性を示すため、不斉合成における中間体としての利用価値が注目されています。特に医薬品中間体や機能性材料の合成において、構造の精密制御が可能となる点が利点です。また、フラン骨格の電子豊富性とヒドロキシル基の反応性を併せ持つため、多様な化学変換への応用が期待されます。

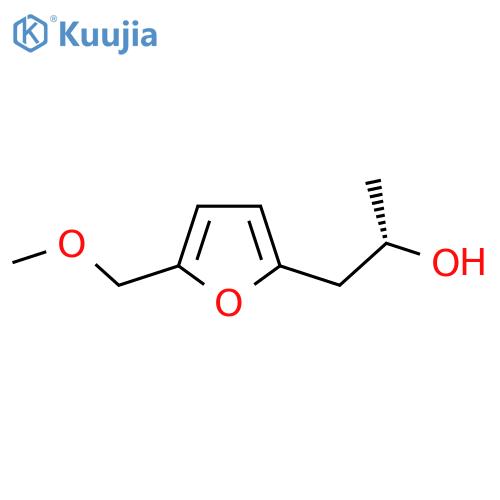

2227808-67-3 structure

商品名:(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol

(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol

- 2227808-67-3

- EN300-1748351

- (2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol

-

- インチ: 1S/C9H14O3/c1-7(10)5-8-3-4-9(12-8)6-11-2/h3-4,7,10H,5-6H2,1-2H3/t7-/m0/s1

- InChIKey: WZQAJKBHVCNTGM-ZETCQYMHSA-N

- ほほえんだ: O1C(COC)=CC=C1C[C@H](C)O

計算された属性

- せいみつぶんしりょう: 170.094294304g/mol

- どういたいしつりょう: 170.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 42.6Ų

(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748351-0.05g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 0.05g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1748351-0.25g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 0.25g |

$1657.0 | 2023-09-20 | ||

| Enamine | EN300-1748351-10.0g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 10g |

$7742.0 | 2023-06-03 | ||

| Enamine | EN300-1748351-2.5g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 2.5g |

$3530.0 | 2023-09-20 | ||

| Enamine | EN300-1748351-5.0g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 5g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1748351-10g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 10g |

$7742.0 | 2023-09-20 | ||

| Enamine | EN300-1748351-1.0g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 1g |

$1801.0 | 2023-06-03 | ||

| Enamine | EN300-1748351-0.1g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 0.1g |

$1585.0 | 2023-09-20 | ||

| Enamine | EN300-1748351-0.5g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 0.5g |

$1728.0 | 2023-09-20 | ||

| Enamine | EN300-1748351-1g |

(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |

2227808-67-3 | 1g |

$1801.0 | 2023-09-20 |

(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

2227808-67-3 ((2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬